

The Antimicrobial Potential of Benzofuran-2-Carboxylates: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Dimethylbenzofuran-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the antimicrobial activity of the benzofuran-2-carboxylate scaffold. To date, specific research on the antimicrobial properties of **3,5-dimethylbenzofuran-2-carboxylate** is not publicly available. Therefore, this document focuses on the broader class of benzofuran derivatives, providing a comprehensive overview of their antimicrobial efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Benzofuran Derivatives as Antimicrobial Agents

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in a multitude of biologically active natural products and synthetic compounds.^[1] The unique structural features of the benzofuran nucleus have made it a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.^{[2][3]} The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and the benzofuran scaffold has emerged as a promising starting point for the development of new anti-infective agents.^[4]

This guide provides an in-depth analysis of the antimicrobial activity of benzofuran-2-carboxylate derivatives and related compounds, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various benzofuran derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antibacterial Activity of Substituted Benzofuran Derivatives

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Reference
(Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)]propylketoxime	Staphylococcus aureus ATCC 6538	Not specified (most active derivative)	[5]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives	Pseudomonas aeruginosa	31.25	[6]
Four hydrophobic benzofuran analogs	Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis	0.39-3.12	[7]
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime	Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 25922	Not specified (most active derivative)	[8]

Table 2: Antifungal Activity of Substituted Benzofuran Derivatives

Compound/Derivative	Fungal Strain	MIC (µg/mL)	Reference
2, 5b, 6b, 6c, 7b and 7f derivatives of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime	Candida albicans ATCC 10231	Not specified (very strong effect)	[5]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (compound 8)	Candida krusei, Candida albicans isolate	31.25	[6]

Experimental Protocols

The evaluation of antimicrobial activity of benzofuran derivatives predominantly relies on two standard in vitro methods: the Agar Well Diffusion Method for preliminary screening and the Broth Microdilution Method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is widely used for initial screening of antimicrobial activity.[4] It provides a qualitative or semi-quantitative assessment of the ability of a compound to inhibit microbial growth.

Protocol:

- Media Preparation: A suitable agar medium, such as Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and sterilized by autoclaving.[4]
- Inoculation: A standardized microbial suspension (typically adjusted to a 0.5 McFarland standard) is uniformly spread over the surface of the solidified agar plate to create a lawn of microorganisms.[9]

- Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6-8 mm) in the agar.[9]
- Compound Application: A known concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on the same plate.[9][10]
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[9]
- Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9][10]



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Agar Well Diffusion Experimental Workflow

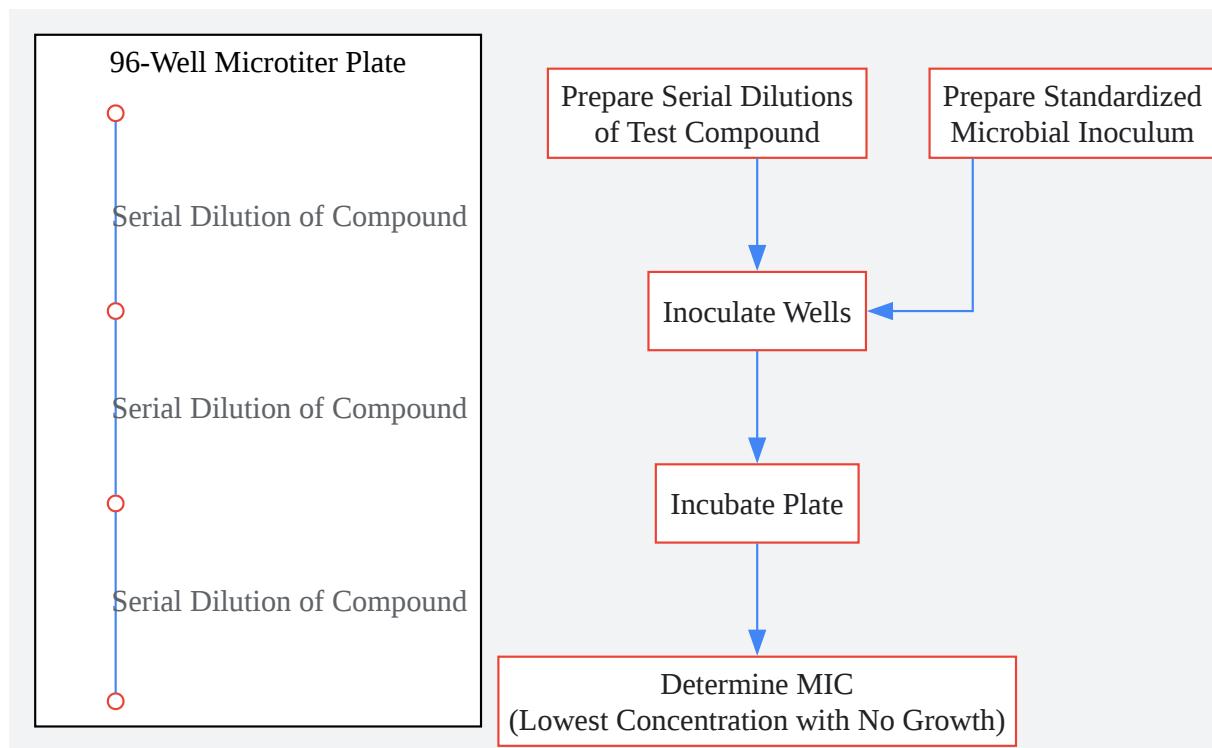
Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]

Protocol:

- Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [2][13]
- Inoculum Preparation: A standardized microbial suspension is prepared and diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.[2]

- Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.[2]
- Incubation: The microtiter plate is incubated under appropriate conditions.[13]
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][12] This can be assessed visually or by using a plate reader.



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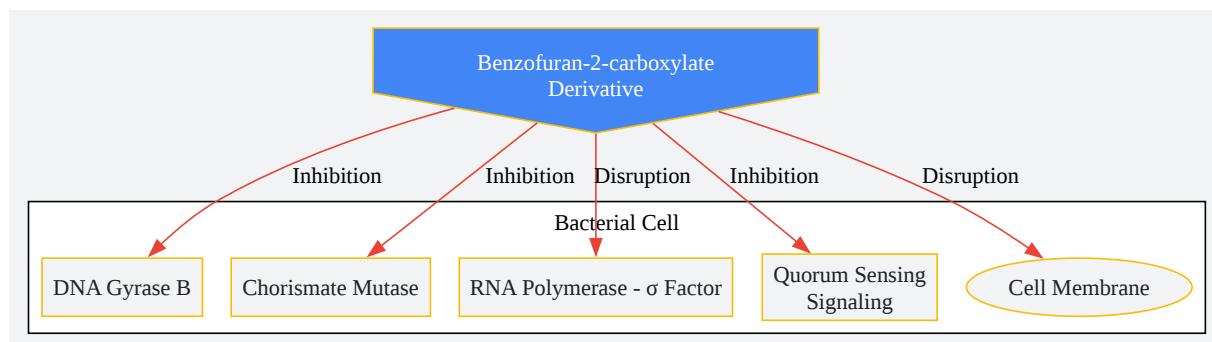
Broth Microdilution Experimental Workflow

Potential Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which benzofuran derivatives exert their antimicrobial effects are still under investigation. However, several studies, including in silico docking and enzymatic assays, have pointed towards multiple potential targets and pathways.

Potential Mechanisms Include:

- **Enzyme Inhibition:** Benzofuran derivatives have been shown to inhibit essential microbial enzymes. For instance, some derivatives act as inhibitors of DNA gyrase B in *Mycobacterium tuberculosis* and chorismate mutase, an enzyme crucial for the synthesis of aromatic amino acids in bacteria.[10][14] In silico studies have also suggested potential binding to enzymes like dihydrofolate reductase (DHFR) and topoisomerase IV.[15]
- **Disruption of Protein-Protein Interactions:** Certain benzofuran derivatives have been found to inhibit the interaction between the bacterial RNA polymerase core enzyme and the σ^{70}/σ^A factors, which is essential for the initiation of transcription.[16]
- **Quorum Sensing Inhibition:** Some benzofuran-based compounds have demonstrated the ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.
- **Cell Membrane Disruption:** The lipophilic nature of the benzofuran ring may facilitate its interaction with and disruption of the microbial cell membrane, leading to increased permeability and cell death.[1]



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Potential Antimicrobial Mechanisms of Benzofuran Derivatives

Conclusion and Future Directions

While specific data on **3,5-dimethylbenzofuran-2-carboxylate** is currently unavailable, the broader class of benzofuran-2-carboxylates and their derivatives represents a promising area for the discovery of novel antimicrobial agents. The available data indicates that these compounds possess significant activity against a range of bacterial and fungal pathogens. Future research should focus on synthesizing and evaluating a wider array of substituted benzofuran-2-carboxylates, including the 3,5-dimethyl derivative, to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways affected by these compounds, which will be instrumental in optimizing their therapeutic potential and overcoming antimicrobial resistance.

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